chemical structure and properties of 1-(3-propyl-1H-pyrrol-2-yl)ethanone
chemical structure and properties of 1-(3-propyl-1H-pyrrol-2-yl)ethanone
An In-Depth Technical Guide to 1-(3-propyl-1H-pyrrol-2-yl)ethanone: Structure, Properties, and Synthetic Pathways
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole heterocycle is a cornerstone of medicinal chemistry and natural product synthesis.[1][2][3] As a five-membered aromatic ring containing a nitrogen atom, it is a key structural component in vital biological molecules such as heme, chlorophyll, and vitamin B12.[1][2] In the realm of synthetic chemistry, the pyrrole ring is considered a "privileged scaffold" because its versatile structure can be modified to interact with a wide array of biological targets.[1] This adaptability has led to the development of numerous successful drugs, including the anti-inflammatory agent tolmetin and the anticancer drug sunitinib.[4]
This guide focuses on a specific, functionalized derivative: 1-(3-propyl-1H-pyrrol-2-yl)ethanone . This molecule combines the foundational pyrrole core with two key substituents: an acetyl group at the 2-position and a propyl group at the 3-position. The acetyl group provides a reactive handle for further synthetic elaboration and a potential hydrogen bond acceptor for molecular interactions. The propyl group introduces lipophilicity, which can be crucial for modulating a compound's pharmacokinetic properties, such as membrane permeability and oral bioavailability.[1]
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the compound's chemical structure, predicted physicochemical and spectroscopic properties, a plausible and detailed synthetic protocol, and a discussion of its potential applications grounded in the established pharmacology of related pyrrole derivatives.
Figure 1: Chemical Structure of 1-(3-propyl-1H-pyrrol-2-yl)ethanone.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of 1-(3-propyl-1H-pyrrol-2-yl)ethanone
| Property | Value (Predicted/Calculated) | Source/Basis |
| IUPAC Name | 1-(3-propyl-1H-pyrrol-2-yl)ethanone | - |
| CAS Number | 66786-07-0 | [8] |
| Molecular Formula | C₉H₁₃NO | Calculated |
| Molecular Weight | 151.21 g/mol | Calculated |
| Appearance | Predicted to be a white to beige crystalline solid or oil | Analogy to 2-acetylpyrrole[5] |
| Boiling Point | > 220 °C | Predicted increase from 2-acetylpyrrole (220 °C)[5] |
| Melting Point | < 90 °C | Predicted decrease from 2-acetylpyrrole (90 °C)[6] |
| Solubility | Limited solubility in water; soluble in organic solvents (e.g., ethanol, ether) | Analogy to 2-acetylpyrrole[6][9] |
| logP | > 0.93 | Predicted increase from 2-acetylpyrrole (0.93)[6] |
Predicted Spectroscopic Profile
The structural identity of a synthesized compound is unequivocally confirmed through spectroscopic analysis. The following are the predicted spectral characteristics for 1-(3-propyl-1H-pyrrol-2-yl)ethanone.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Pyrrole Protons: Two signals are expected for the protons at the C4 and C5 positions of the pyrrole ring, likely appearing as doublets or triplets in the δ 6.0-7.0 ppm range.
-
NH Proton: A broad singlet corresponding to the N-H proton is expected, typically in the δ 8.0-9.5 ppm region, though this can vary with solvent and concentration.
-
Acetyl Protons: A sharp singlet for the methyl protons of the acetyl group (-COCH₃) is predicted around δ 2.4 ppm, based on data for 2-acetylpyrrole.[6]
-
Propyl Protons: The propyl group will present three distinct signals: a triplet for the terminal methyl group (-CH₃) around δ 0.9 ppm, a multiplet for the central methylene group (-CH₂-) around δ 1.6 ppm, and a triplet for the methylene group attached to the pyrrole ring (-CH₂-) around δ 2.7 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal for the acetyl C=O group is expected in the downfield region, δ > 190 ppm.
-
Pyrrole Carbons: Four distinct signals for the aromatic carbons of the pyrrole ring are predicted in the δ 110-140 ppm range.
-
Acetyl Carbon: The methyl carbon of the acetyl group should appear around δ 25-30 ppm.
-
Propyl Carbons: Three signals corresponding to the propyl chain carbons will be observed in the upfield region, typically δ 10-40 ppm.
-
-
MS (Mass Spectrometry):
-
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 151.
-
Key fragmentation patterns would likely include the loss of the acetyl group ([M-43]⁺) to give a fragment at m/z = 108, and the loss of a methyl group ([M-15]⁺) from the acetyl moiety at m/z = 136. Fragmentation of the propyl chain (loss of ethyl, [M-29]⁺) is also plausible.
-
-
IR (Infrared Spectroscopy):
-
N-H Stretch: A moderate to sharp absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration.
-
C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ characteristic of an aromatic ketone.[10]
-
C-H Stretches: Aliphatic C-H stretching bands from the propyl and acetyl groups will appear just below 3000 cm⁻¹.
-
C=C/C-N Stretches: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
-
Synthesis and Mechanistic Rationale
The synthesis of 1-(3-propyl-1H-pyrrol-2-yl)ethanone can be approached through several established methods for pyrrole functionalization. A highly logical and efficient strategy involves the Friedel-Crafts acylation of 3-propyl-1H-pyrrole. This electrophilic aromatic substitution is a cornerstone of aromatic chemistry and is well-suited for the electron-rich pyrrole ring.
Causality in Experimental Design: The choice of a Friedel-Crafts reaction is dictated by the need to introduce an acetyl group onto the pyrrole ring. Pyrroles are highly activated towards electrophilic substitution, with a strong preference for the C2 (alpha) position. The reaction typically requires a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) to activate the acylating agent (acetyl chloride or acetic anhydride), generating a highly electrophilic acylium ion. The solvent choice, often a non-polar, aprotic solvent like dichloromethane (DCM) or dichloroethane (DCE), is critical to prevent reaction with the catalyst.
Figure 2: Proposed Synthetic Workflow for 1-(3-propyl-1H-pyrrol-2-yl)ethanone.
Proposed Synthetic Protocol
This protocol is a representative procedure based on standard Friedel-Crafts acylation of pyrroles.
Step 1: Reaction Setup
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath with continuous stirring under a nitrogen atmosphere.
Step 2: Formation of Acylium Ion Complex
-
Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred AlCl₃ suspension via the dropping funnel over 15 minutes.
-
Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the reactive complex.
Step 3: Acylation of the Pyrrole Substrate
-
Dissolve 3-propyl-1H-pyrrole (1.0 equivalent) in anhydrous DCM.
-
Add the pyrrole solution dropwise to the reaction mixture at 0 °C over 30 minutes. A color change is typically observed.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 4: Quenching and Workup
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Slowly and carefully quench the reaction by pouring the mixture over crushed ice and water. Caution: This is an exothermic process.
-
Stir the resulting biphasic mixture vigorously for 20 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification
-
Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure 1-(3-propyl-1H-pyrrol-2-yl)ethanone.
Potential Applications in Drug Discovery and Materials Science
The true value of a novel chemical entity lies in its potential applications. Given the well-documented biological activities of the pyrrole scaffold, 1-(3-propyl-1H-pyrrol-2-yl)ethanone represents a promising starting point for drug discovery programs.[3]
-
Antimicrobial and Antifungal Agents: Pyrrole derivatives have demonstrated significant potential as antibacterial and antifungal compounds.[4] The structural features of this molecule could be optimized through further synthesis to target specific microbial enzymes or cellular processes.
-
Anticancer Therapeutics: Many pyrrole-containing molecules exhibit anti-proliferative activity.[2][3] The acetyl and propyl groups on this compound could serve as anchor points in a structure-activity relationship (SAR) study to develop potent and selective kinase inhibitors or other anticancer agents.
-
Anti-inflammatory Drugs: The pyrrole core is present in nonsteroidal anti-inflammatory drugs (NSAIDs) like tolmetin.[4] This compound could be investigated as a precursor for novel cyclooxygenase (COX) inhibitors or other modulators of inflammatory pathways.
-
Neuroscience and Cholinesterase Inhibition: Recent research has highlighted the potential of pyrrole derivatives as selective butyrylcholinesterase (BChE) inhibitors, which is a therapeutic strategy for diseases like Alzheimer's.[11] The specific substitution pattern of 1-(3-propyl-1H-pyrrol-2-yl)ethanone makes it an interesting candidate for screening in neurological disease models.
-
Materials Science and Other Industries: Beyond pharmaceuticals, pyrrole derivatives are used in the synthesis of dyes, conducting polymers, and agricultural chemicals.[2] The acetyl group, in particular, can be used to synthesize more complex conjugated systems for applications in organic electronics. Furthermore, related compounds like 2-acetylpyrrole are used as flavoring agents, suggesting a potential, albeit less explored, application in the food and fragrance industry.[5]
Conclusion
1-(3-propyl-1H-pyrrol-2-yl)ethanone is a strategically designed molecule that merges the biologically significant pyrrole core with functional groups that enhance its utility as a synthetic intermediate. Its predicted physicochemical properties suggest good solubility in organic media and sufficient lipophilicity for potential biological activity. The compound is readily accessible via established synthetic methodologies like the Friedel-Crafts acylation. For researchers in drug discovery, this molecule offers a versatile platform for developing novel therapeutics targeting a wide range of diseases, from infectious agents to cancer and neurodegenerative disorders. Its potential in materials science further broadens its appeal as a valuable chemical building block. This guide provides the foundational knowledge necessary to synthesize, characterize, and strategically deploy this promising compound in advanced research and development programs.
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